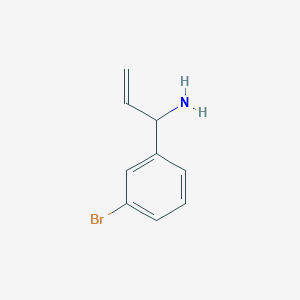
1-(3-Bromophenyl)prop-2-EN-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Bromophenyl)prop-2-EN-1-amine is an organic compound that belongs to the class of aromatic amines It features a bromine atom attached to a phenyl ring, which is further connected to a prop-2-en-1-amine group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-(3-Bromophenyl)prop-2-EN-1-amine can be synthesized through several methods. One common approach involves the bromination of phenylprop-2-en-1-amine. The reaction typically uses bromine or a bromine-containing reagent under controlled conditions to ensure selective bromination at the desired position on the phenyl ring.
Another method involves the coupling of 3-bromobenzaldehyde with a suitable amine precursor, followed by reduction and subsequent functional group transformations to yield the target compound. The reaction conditions often include the use of solvents like dichloromethane and catalysts to facilitate the coupling and reduction steps.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes, where the reaction parameters are optimized for high yield and purity. Continuous flow reactors and automated systems can be employed to ensure consistent production quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
1-(3-Bromophenyl)prop-2-EN-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Products may include aldehydes, ketones, or carboxylic acids.
Reduction: Products typically include primary or secondary amines.
Substitution: Products vary depending on the nucleophile used, resulting in a wide range of substituted derivatives.
Applications De Recherche Scientifique
1-(3-Bromophenyl)prop-2-EN-1-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as enzyme inhibition and receptor binding.
Medicine: Research explores its potential as a therapeutic agent for various diseases, including neurodegenerative disorders.
Industry: It is used in the development of materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 1-(3-Bromophenyl)prop-2-EN-1-amine involves its interaction with molecular targets, such as enzymes or receptors. The bromine atom and the amine group play crucial roles in binding to these targets, leading to modulation of their activity. Pathways involved may include inhibition of specific enzymes or activation of signaling cascades, depending on the context of its application.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(4-Bromophenyl)prop-2-EN-1-amine: Similar structure but with the bromine atom at the para position.
1-(3-Chlorophenyl)prop-2-EN-1-amine: Chlorine atom instead of bromine.
1-(3-Fluorophenyl)prop-2-EN-1-amine: Fluorine atom instead of bromine.
Uniqueness
1-(3-Bromophenyl)prop-2-EN-1-amine is unique due to the specific positioning of the bromine atom, which influences its reactivity and interaction with molecular targets. The presence of the bromine atom can enhance certain biological activities and provide distinct chemical properties compared to its analogs.
Propriétés
Formule moléculaire |
C9H10BrN |
|---|---|
Poids moléculaire |
212.09 g/mol |
Nom IUPAC |
1-(3-bromophenyl)prop-2-en-1-amine |
InChI |
InChI=1S/C9H10BrN/c1-2-9(11)7-4-3-5-8(10)6-7/h2-6,9H,1,11H2 |
Clé InChI |
WKJYNZMOMAKRRL-UHFFFAOYSA-N |
SMILES canonique |
C=CC(C1=CC(=CC=C1)Br)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


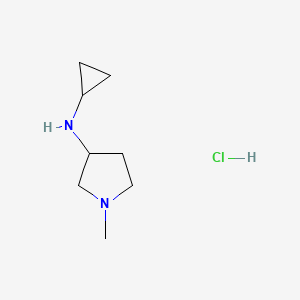
![Sodium 6-{7-[5-ethyl-5-(5-ethyl-5-hydroxy-6-methyloxan-2-yl)-3-methyloxolan-2-yl]-4-hydroxy-3,5-dimethyl-6-oxononyl}-2-hydroxy-3-methylbenzoate](/img/structure/B12438404.png)
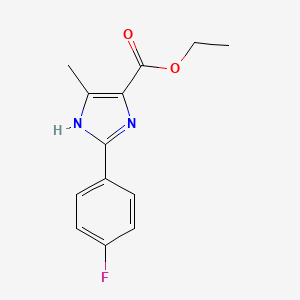
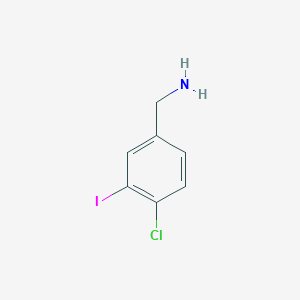
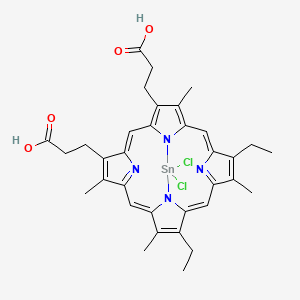
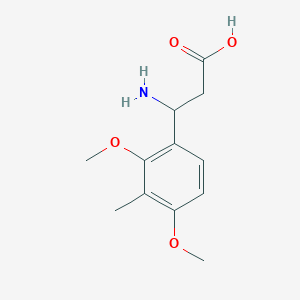
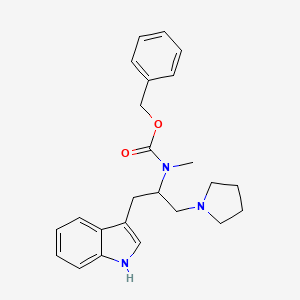
![Ethyl 1,4-dioxa-8-azaspiro[4.5]decane-6-carboxylate](/img/structure/B12438445.png)
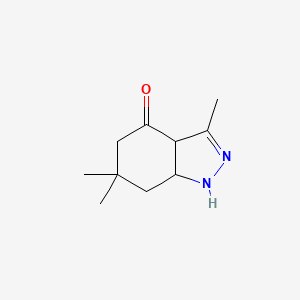
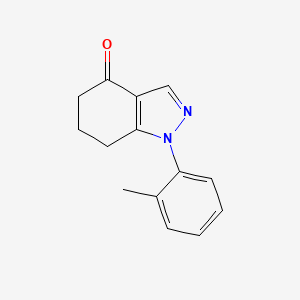
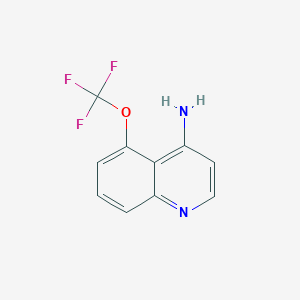


![(2E)-1-{[1,1'-biphenyl]-4-yl}-3-(4-methylphenyl)prop-2-en-1-one](/img/structure/B12438488.png)
